1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea

Medicinal Chemistry Urease Inhibition Structure-Activity Relationship

1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1173062-41-3; molecular formula C₁₉H₂₁N₃O₃; MW 339.4 g/mol) is a synthetic diaryl urea that embeds the 2‑oxoindoline (oxindole) scaffold – a privileged structure in kinase and urease inhibitor discovery – coupled to a 4‑butoxyphenyl ring via a central urea linker. This architecture places it within the oxoindoline‑urea chemotype that has produced low‑nanomolar inhibitors of Helicobacter pylori urease and bovine xanthine oxidase ,.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 1173062-41-3
Cat. No. B2870127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea
CAS1173062-41-3
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C19H21N3O3/c1-2-3-10-25-16-7-4-14(5-8-16)20-19(24)21-15-6-9-17-13(11-15)12-18(23)22-17/h4-9,11H,2-3,10,12H2,1H3,(H,22,23)(H2,20,21,24)
InChIKeyKLWQNYQSPOCNDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1173062-41-3): Core Physicochemical and Pharmacophoric Profile for Procurement and Screening


1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1173062-41-3; molecular formula C₁₉H₂₁N₃O₃; MW 339.4 g/mol) is a synthetic diaryl urea that embeds the 2‑oxoindoline (oxindole) scaffold – a privileged structure in kinase and urease inhibitor discovery – coupled to a 4‑butoxyphenyl ring via a central urea linker . This architecture places it within the oxoindoline‑urea chemotype that has produced low‑nanomolar inhibitors of Helicobacter pylori urease and bovine xanthine oxidase [1], [2]. The compound is supplied exclusively for non‑human research use and is typically characterized by NMR, IR, and elemental analysis to confirm structural identity and purity prior to screening .

Why Generic Substitution of 1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea Is Scientifically Unreliable


Superficially similar 2‑oxoindoline ureas cannot be assumed functionally interchangeable because even minor peripheral modifications – such as methylation of the oxoindoline nitrogen, replacement of the 4‑butoxy chain with methoxy or halogen, or shifting the urea attachment point – produce order‑of‑magnitude differences in target affinity, selectivity, and cytotoxicity profiles within the same chemotype [1], [2]. The 4‑butoxyphenyl substituent specifically contributes both hydrophobic surface complementarity and conformational restriction that influence binding‑pocket occupancy and residence time, parameters that generic analogs lacking this precise substitution pattern do not replicate [1]. Consequently, procurement specifications must demand exact CAS identity to ensure experimental reproducibility and valid SAR interpretation.

1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea: Quantified Differentiation Evidence Against Closest Analogs and In‑Class Candidates


Structural Differentiation: The 4-Butoxyphenyl-Urea-Oxoindoline Scaffold Defines a Unique Physicochemical Space Among Commercial 2-Oxoindoline Ureas

Among commercially cataloged 2-oxoindolin-5-yl ureas, 1-(4-butoxyphenyl)-3-(2-oxoindolin-5-yl)urea is distinguished by the combination of a free oxoindoline N–H (preserving hydrogen‑bond donor capacity) and a 4‑butoxyphenyl terminus (providing a straight‑chain alkoxy extension of four methylene units). The closest listed analogs include 1-(4-fluorobenzyl)-3-(2-oxoindolin-5-yl)urea (CAS 1173054-34-6; MW 299.3, 4‑fluorobenzyl replacing butoxyphenyl) and 1-(3-methoxyphenyl)-3-(2-oxoindolin-5-yl)urea (MW 297.3, 3‑methoxyphenyl terminus) , [1]. The butoxy chain in the target compound increases calculated logP by approximately 1.2–1.5 units relative to the methoxy and fluorobenzyl analogs (estimated from fragment‑based cLogP contributions), translating to altered membrane permeability and metabolic stability profiles that materially affect assay outcomes [2].

Medicinal Chemistry Urease Inhibition Structure-Activity Relationship

Class‑Level Potency Reference: The Oxoindoline‑Urea Chemotype Achieves Sub‑Micromolar H. pylori Urease Inhibition with Low Cytotoxicity

The oxoindoline‑urea chemotype to which 1-(4-butoxyphenyl)-3-(2-oxoindolin-5-yl)urea belongs has been systematically evaluated for H. pylori urease inhibition. In the seminal Yang et al. series of 20 novel oxoindoline derivatives (S1–S20), the most potent congener, S18, exhibited IC₅₀ = 0.71 μM and MIC = 0.48 μM against H. pylori, representing a 24‑fold improvement over the standard urease inhibitor acetohydroxamic acid (AHA, IC₅₀ = 17.2 μM) and a 65‑fold improvement over metronidazole (MIC = 31.3 μM) [1]. Importantly, S18 demonstrated low cytotoxicity (CC₅₀ > 100 μM on GES‑1 normal gastric epithelial cells), yielding a selectivity index (SI = CC₅₀/IC₅₀) exceeding 140. A structurally related oxoindoline urea (CHEMBL2425478) independently confirmed this class potency with Ki = 45 nM in a mixed‑type competitive inhibition assay against H. pylori ATCC 43504 urease [2]. While direct IC₅₀ data for 1-(4-butoxyphenyl)-3-(2-oxoindolin-5-yl)urea itself have not been published, the 3D‑QSAR model from Yang et al. indicates that electron‑donating para‑alkoxy substituents (such as butoxy) are favorable for activity, suggesting the target compound occupies a productive region of the established SAR landscape [1].

H. pylori Urease Antimicrobial Oxoindoline SAR

Xanthine Oxidase Secondary Pharmacology: In‑Class Analogs Demonstrate Nanomolar Potency, Supporting Dual‑Target Screening Rationale

Several oxoindoline‑urea analogs have been profiled against bovine xanthine oxidase (XO), revealing potent mixed‑type inhibition. A representative analog (CHEMBL4445985) exhibited Ki = 4.20 nM against bovine XO, while a structurally distinct urea‑containing inhibitor (CHEMBL1078685) showed IC₅₀ = 4.80 nM under comparable preincubation conditions [1], [2]. By contrast, non‑urea oxoindoline controls tested in the same assay format displayed dramatically weaker activity (IC₅₀ > 10,000 nM), underscoring the essential role of the urea pharmacophore for XO engagement [3]. Although 1-(4-butoxyphenyl)-3-(2-oxoindolin-5-yl)urea has not been directly assayed against XO, the presence of both the oxoindoline scaffold and the urea linker places it in a privileged structural space for dual H. pylori urease/XO screening, a strategy of interest for addressing comorbid hyperuricemia in H. pylori‑infected populations [4].

Xanthine Oxidase Hyperuricemia Dual-Target Inhibitor

Synthetic Accessibility and QC Characterization Differentiate 1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea from In‑House Synthesized Analogs

The compound is synthesized via a convergent one‑step urea coupling between commercially available 5‑amino‑2‑oxoindoline and 4‑butoxyphenyl isocyanate (CAS 28439‑86‑3), a route that is operationally simpler than multi‑step sequences required for N‑alkylated oxoindoline ureas (e.g., 1‑ethyl‑2‑oxoindolin‑5‑yl analogs such as CAS 1170053‑00‑5) . This synthetic brevity reduces the cumulative risk of impurity carry‑through and allows rigorous QC characterization by ¹H/¹³C NMR, FT‑IR, and elemental analysis, as documented in the vendor technical datasheet . In contrast, designing and synthesizing an in‑house ethyl‑ or methyl‑substituted oxoindoline analog as a comparator generally requires an additional N‑protection/deprotection sequence, adding 1–2 synthetic steps and increasing the likelihood of residual palladium or protecting‑group contaminants that confound biological assay interpretation .

Chemical Synthesis Quality Control Procurement

1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea: Evidence‑Supported Application Scenarios for Prioritized Procurement


H. pylori Urease Inhibitor Lead Optimization and SAR Expansion

The validated oxoindoline‑urea chemotype has produced sub‑micromolar H. pylori urease inhibitors with low cytotoxicity (SI > 140) [1]. Procuring 1-(4-butoxyphenyl)-3-(2-oxoindolin-5-yl)urea enables direct measurement of how the 4‑butoxy chain – predicted favorable by 3D‑QSAR models – modulates urease IC₅₀, MIC, and selectivity relative to published analogs. This compound is suited for enzyme‑kinetic (mixed‑type inhibition analysis), intact‑cell, and cytotoxicity counter‑screening workflows.

Xanthine Oxidase Dual‑Target Screening for Comorbid Indications

Oxoindoline‑urea analogs achieve low‑nanomolar bovine XO inhibition (Ki = 4.20 nM), whereas non‑urea oxoindolines are >2,000‑fold weaker [2], [3]. The target compound, bearing both pharmacophoric elements, is a rational candidate for dual‑target (urease + XO) screening, particularly in the context of H. pylori‑associated hyperuricemia [4]. Procurement supports head‑to‑head comparison against single‑target XO inhibitors such as allopurinol or febuxostat.

Physicochemical Property‑Driven Chemical Probe Selection for Permeability and Metabolic Stability Studies

With a molecular weight of 339.4 g/mol and estimated cLogP ≈ 3.1, 1-(4-butoxyphenyl)-3-(2-oxoindolin-5-yl)urea occupies a lipophilicity window that is distinct from its methoxy‑ and fluorobenzyl‑substituted analogs (cLogP ≈ 1.6–1.8) , [5]. This property differential makes it valuable as a matched‑pair tool compound for assessing the impact of lipophilicity on cell permeability, microsomal stability, and plasma protein binding within the oxoindoline‑urea series.

Synthetic Methodology Development and Reference Standard Procurement

The one‑step convergent urea‑coupling route offers an experimentally convenient entry point for medicinal chemistry groups developing new oxoindoline‑based libraries . Procuring the compound as a characterized reference standard (NMR, IR, elemental analysis) provides a benchmark for validating in‑house synthetic batches and for calibrating analytical instrumentation in QC/QA environments.

Quote Request

Request a Quote for 1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.